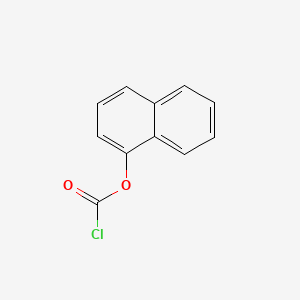

1-Naphthyl chloroformate

描述

Contextualization within Chloroformate Chemistry and Derivatives

Chloroformates, in general, are a class of organic compounds characterized by the ROC(O)Cl functional group. wikipedia.org They are synthesized by reacting an alcohol with phosgene (B1210022), a process that imbues them with high reactivity, rendering them essential intermediates in organic synthesis. paushak.com This reactivity is similar to that of acyl chlorides and allows them to readily react with nucleophiles. wikipedia.org

The core utility of chloroformates lies in their ability to introduce a carbonyl group and an alkoxy or aryloxy group in a single step. Key reactions include the formation of carbamates upon reaction with amines, and the synthesis of carbonate esters through reaction with alcohols. wikipedia.orgchemguide.co.uk They can also react with carboxylic acids to form mixed anhydrides. wikipedia.org This versatility has led to their widespread use in the pharmaceutical, agrochemical, and polymer industries. paushak.comaltivia.com

Within this family, 1-naphthyl chloroformate is distinguished by the presence of the naphthyl group. This bulky, aromatic moiety imparts specific steric and electronic properties to the molecule, influencing its reactivity and the characteristics of its derivatives.

Historical Perspective on its Role in Organic Synthesis

Historically, this compound has been a key player in the synthesis of carbamate (B1207046) insecticides. One of the most notable examples is its use in an alternative synthesis route for carbaryl (B1668338) (1-naphthyl methylcarbamate). wikipedia.org This method involves the reaction of 1-naphthol (B170400) with phosgene to produce this compound, which is then reacted with methylamine (B109427) to yield carbaryl. wikipedia.org This process was developed as a safer alternative to the direct reaction of 1-naphthol with the highly toxic methyl isocyanate. wikipedia.org

Beyond insecticide synthesis, the fundamental reactivity of this compound has been exploited in various organic transformations. Its ability to react with amines to form stable carbamates has made it a useful reagent for the protection of amino groups during complex multi-step syntheses. total-synthesis.comwillingdoncollege.ac.inmasterorganicchemistry.com The resulting naphthyloxycarbonyl (Noc) protecting group, analogous to the more common benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, offers a different set of deprotection conditions, contributing to the orthogonality of protecting group strategies in peptide synthesis and other areas of organic chemistry. total-synthesis.comresearchgate.net

Significance in Contemporary Chemical Research

The importance of this compound in modern chemical research extends beyond its historical applications. It continues to be a valuable tool for chemists in several key areas:

Derivatizing Agent for Chromatography: Chloroformates are widely used as derivatizing agents to enhance the volatility and detectability of polar analytes for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis. wikipedia.org this compound, in particular, has been utilized as a derivatizing agent for amines and other nucleophilic compounds. biosynth.comscience.gov The introduction of the naphthyl group provides a strong chromophore or fluorophore, facilitating sensitive detection by UV or fluorescence detectors. biosynth.com This is particularly useful in the analysis of biological samples where target molecules are often present in low concentrations. researchgate.net

Protecting Group Chemistry: The use of this compound for the introduction of the Noc protecting group remains relevant. researchgate.net The stability of the resulting carbamate under various conditions, coupled with specific deprotection methods, makes it a valuable option in the synthetic chemist's toolbox for managing reactive functional groups. total-synthesis.comwillingdoncollege.ac.in

Synthesis of Biologically Active Molecules: The naphthyl moiety is a common scaffold in many biologically active compounds. This compound serves as a key building block for the synthesis of new pharmaceutical candidates and agrochemicals. altivia.comu-strasbg.fr For instance, it has been used in the synthesis of calcilytics, which are compounds that act on the calcium-sensing receptor. u-strasbg.fr

Material Science: The reactivity of this compound allows for its incorporation into polymers and other materials. For example, it can be used to modify the surface of materials to impart specific properties or to synthesize novel polymers with unique characteristics.

Scope and Emerging Research Trajectories

The future of this compound in research appears promising, with several emerging areas of investigation:

Development of Novel Chiral Derivatizing Agents: The synthesis of chiral derivatives of this compound is an area of active research. illinois.eduscispace.com These chiral reagents are crucial for the enantioselective analysis of chiral amines and alcohols, a critical aspect of pharmaceutical development and stereoselective synthesis.

Advanced Drug Delivery Systems: The lipophilic nature of the naphthyl group makes this compound an attractive reagent for modifying drug molecules to enhance their incorporation into drug delivery systems like liposomes and nanoparticles. mdpi.com This can improve drug solubility, stability, and targeted delivery.

Catalysis and Ligand Synthesis: The naphthyl group can serve as a ligand for metal catalysts. Research is ongoing to synthesize novel ligands derived from this compound for use in various catalytic transformations, potentially leading to more efficient and selective chemical reactions.

Mechanistic Studies: Detailed kinetic and mechanistic studies of the solvolysis and other reactions of this compound continue to provide fundamental insights into reaction mechanisms in organic chemistry. researchgate.netmdpi.comacs.orgacs.orgresearchgate.net These studies help in understanding the factors that govern the reactivity of chloroformates and in designing more efficient synthetic protocols.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClO₂ | nih.gov |

| Molecular Weight | 206.63 g/mol | chemicalbook.com |

| Appearance | - | - |

| Density | 1.273 g/mL at 20 °C | lookchem.comchemicalbook.com |

| Boiling Point | 306.2 °C at 760 mmHg | lookchem.com |

| Flash Point | 125 °C | lookchem.com |

| Refractive Index | n20/D 1.598 | lookchem.com |

| Storage Temperature | 2-8°C | lookchem.com |

Table 2: Key Reactions of this compound

| Reaction Type | Reactant | Product | Significance |

| Carbamate Formation | Amines (R-NH₂) | 1-Naphthyl Carbamates (1-Naphthyl-O-CO-NH-R) | Protecting group chemistry, synthesis of insecticides (e.g., Carbaryl) wikipedia.orgtotal-synthesis.com |

| Carbonate Ester Formation | Alcohols (R-OH) | 1-Naphthyl Carbonate Esters (1-Naphthyl-O-CO-O-R) | Synthesis of carbonates, derivatization wikipedia.orgchemguide.co.uk |

| Mixed Anhydride Formation | Carboxylic Acids (R-COOH) | Mixed Anhydrides (1-Naphthyl-O-CO-O-CO-R) | Activated species for acylation reactions wikipedia.org |

| Hydrolysis | Water (H₂O) | 1-Naphthol, CO₂, HCl | Decomposition in the presence of moisture |

Structure

3D Structure

属性

IUPAC Name |

naphthalen-1-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUFQZPDRRGHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063170 | |

| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3759-61-3 | |

| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3759-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylchlorocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl chloroformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 Naphthyl Chloroformate

Traditional Preparative Routes

The conventional synthesis of 1-Naphthyl chloroformate is primarily centered around the reaction of 1-naphthol (B170400) with phosgene (B1210022) or its safer analogues. This approach, while effective, necessitates careful handling of highly reactive and toxic reagents.

Phosgenation and Analogous Reagents

C₁₀H₇OH + COCl₂ → C₁₀H₇OCOCl + HCl

Key aspects of this process include:

Solvents: Inert organic solvents such as dichloromethane (B109758) or toluene (B28343) are commonly used.

Base: A base, often a tertiary amine like pyridine (B92270), is added to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to side reactions and decomposition of the product.

Temperature: The reaction is typically conducted at low to moderate temperatures to control the high reactivity of phosgene and minimize the formation of impurities.

Due to the extreme toxicity of phosgene gas, safer alternatives have been developed. Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a convenient substitute for phosgene. researchgate.netnih.gov It reacts with alcohols in the presence of a base to generate the corresponding chloroformate in high yields. researchgate.netgoogle.comjustia.com The use of triphosgene is considered a simpler, milder, and more efficient method that avoids the hazards associated with handling gaseous phosgene. justia.com

A typical procedure using triphosgene involves dissolving it in a suitable solvent like toluene, cooling the mixture, and then adding a solution of the alcohol and a base. justia.com Inorganic bases such as sodium carbonate can also be employed in conjunction with a catalyst like dimethylformamide (DMF). justia.com

| Reagent | Role | Common Examples |

| Phosgenating Agent | Source of the chloroformyl group | Phosgene, Triphosgene (BTC) |

| Precursor | Provides the naphthyl moiety | 1-Naphthol |

| Solvent | Dissolves reactants and facilitates reaction | Dichloromethane, Toluene |

| Base | Neutralizes HCl byproduct | Pyridine, Triethylamine, Sodium Carbonate |

Derivatization from 1-Naphthol Precursors

The synthesis of this compound is a direct derivatization of its precursor, 1-naphthol. cymitquimica.com 1-Naphthol, a derivative of naphthalene (B1677914), possesses a hydroxyl group that is reactive towards electrophilic reagents like phosgene. longdom.orgresearchgate.net The conversion of the hydroxyl group of 1-naphthol into the more reactive chloroformate group is a critical step for its subsequent use in the synthesis of other compounds, such as carbamate (B1207046) pesticides. researchgate.net

The synthesis of aryl chloroformates from less reactive phenols, such as 1-naphthol, can be facilitated by first converting the phenol (B47542) to its more nucleophilic alkali metal phenoxide. This is then reacted with phosgene in an organic solvent. google.com This two-step approach can enhance the reaction rate and yield.

Innovations in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods for producing this compound, with an emphasis on milder reaction conditions and the use of novel catalysts.

Environmentally Benign Approaches

The quest for greener chemical processes has led to modifications of traditional synthetic routes. One approach involves minimizing the use of hazardous solvents and acid-binding agents. For instance, a two-step method for preparing phenyl chloroformate has been developed that involves the reaction of molten phenol with phosgene in the presence of a catalytic amount of N,N-dimethylformamide (DMF), followed by purification. This method avoids the use of large quantities of solvents and acid scavengers, thereby reducing industrial wastewater. patsnap.com While this example pertains to phenyl chloroformate, the principles can be extended to the synthesis of this compound.

The use of triphosgene is in itself a significant step towards a more environmentally benign process due to the reduced hazards compared to phosgene. researchgate.net Furthermore, employing flow reactors for phosgenation reactions can offer better control over reaction parameters, improve heat dissipation, and reduce the risks associated with handling toxic materials, contributing to a safer and greener industrial process. google.com

Catalytic Methods in Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve reaction efficiency and selectivity. In the context of chloroformate synthesis, various catalysts have been explored.

A notable innovation is the palladium-catalyzed cross-coupling reaction of arylboronic acids with chloroformates. researchgate.net This method allows for the formation of esters and amides under mild conditions. While this is a reaction of chloroformates, it highlights the use of advanced catalytic systems in this area of chemistry.

In the synthesis of chloroformates themselves, catalysts are employed to enhance the reaction rate. As mentioned earlier, dimethylformamide (DMF) can act as a catalyst in the reaction of phenols with phosgene or triphosgene. justia.compatsnap.com Other catalysts, such as ferric acetylacetonate, have been investigated for reactions involving isocyanates, which are structurally related to chloroformates. The development of novel catalytic systems that can efficiently mediate the synthesis of this compound under mild and environmentally friendly conditions remains an active area of research.

Purification and Analytical Characterization for Research Purity Assessment

Ensuring the high purity of this compound is crucial for its use in research and as a synthetic intermediate. A combination of purification techniques and analytical methods is employed for this purpose.

Purification:

After synthesis, the crude this compound is typically purified by fractional distillation under reduced pressure. justia.com This method separates the product from lower-boiling starting materials and higher-boiling byproducts. Given that this compound is a liquid at room temperature, distillation is a suitable purification technique. cymitquimica.com Recrystallization can also be employed if the product is a solid at room temperature or can be solidified. justia.com

Analytical Characterization:

A suite of analytical techniques is used to confirm the identity and assess the purity of this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for assessing the purity of volatile compounds like this compound. justia.comjustia.com GC can separate the product from impurities, and the retention time can be used for identification when compared to a reference standard. uva.nl GC-MS provides both separation and structural information from the mass spectrum of the compound and its fragments. nih.govfree.fr

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the carbonyl group (C=O) of the chloroformate and the aromatic naphthalene ring. researchgate.netpsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. nih.govpsu.edu The NMR spectra of this compound would provide detailed information about the arrangement of protons and carbon atoms in the molecule, confirming its structure and purity.

The combination of these purification and analytical methods ensures that this compound meets the stringent purity requirements for its intended applications.

| Analytical Technique | Information Provided |

| Gas Chromatography (GC) | Purity and retention time for identification. |

| GC-Mass Spectrometry (GC-MS) | Separation, molecular weight, and fragmentation pattern for structural confirmation. |

| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., C=O, aromatic C-H). |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information and purity assessment. |

Fundamental Reactivity and Mechanistic Investigations of 1 Naphthyl Chloroformate

Nucleophilic Acyl Substitution Reactions of the Carbonochloridate Moiety

The core reaction of 1-naphthyl chloroformate is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. The mechanism of this process has been the subject of detailed kinetic and mechanistic studies.

Kinetic studies on the solvolysis of this compound have revealed that the reaction often proceeds through a bimolecular addition-elimination pathway. mdpi.com In this mechanism, the nucleophilic solvent molecule adds to the carbonyl carbon in the rate-determining step to form a tetrahedral intermediate. mdpi.com This intermediate then collapses, expelling the chloride ion to form the final product.

The rates of these reactions are influenced by several factors. For instance, the reactivity of this compound is compared to other similar compounds, such as phenyl chloroformate. The electron-withdrawing nature of the naphthyl group, similar to the phenyl group, counteracts the ground-state resonance stabilization of the chloroformate, making it more susceptible to nucleophilic attack than alkyl chloroformates. psu.edu

Studies comparing this compound with 2-naphthyl chloroformate have also been conducted. The position of the chloroformate group on the naphthalene (B1677914) ring can influence the reaction rate. researchgate.net

The extended Grunwald-Winstein equation is a powerful tool for elucidating solvolysis reaction mechanisms. This equation, log(k/k₀) = lNT + mYCl, correlates the specific rate of solvolysis (k) in a given solvent with the solvent's nucleophilicity (NT) and ionizing power (YCl). The parameters l and m represent the sensitivity of the substrate to changes in solvent nucleophilicity and ionizing power, respectively.

For this compound, application of the extended Grunwald-Winstein equation across a wide range of solvents has yielded l and m values similar to those for phenyl chloroformate. koreascience.kr This suggests that, like phenyl chloroformate, the solvolysis of this compound predominantly proceeds through an addition-elimination mechanism where the addition step is rate-determining. mdpi.comkoreascience.kr The high sensitivity to solvent nucleophilicity (l value) strongly supports the involvement of the solvent as a nucleophile in the rate-determining step. psu.edu

The following interactive table presents the Grunwald-Winstein parameters for the solvolysis of this compound and related compounds.

Solvents play a crucial role in the reaction pathways of this compound by influencing reaction rates, stabilizing intermediates and transition states, and in some cases, directly participating in the reaction. rsc.org The solvolysis of this compound can proceed through different mechanisms depending on the solvent's properties.

In most solvents, a bimolecular addition-elimination pathway is favored. mdpi.com However, in highly ionizing and poorly nucleophilic solvents, such as those containing fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), an ionization (SN1-type) mechanism can become significant. mdpi.comnih.gov In these cases, the solvent's high ionizing power facilitates the departure of the chloride ion to form an acylium ion intermediate, which is then captured by the solvent.

The competition between the bimolecular and unimolecular pathways is heavily dependent on the solvent's nucleophilicity and ionizing ability. psu.edu For instance, in solvents with high nucleophilicity, the bimolecular pathway dominates, while in solvents with high ionizing power and low nucleophilicity, the ionization pathway is favored.

Correlation of Solvolysis Rates (e.g., Grunwald-Winstein Equation Applications)

Formation Mechanisms of Carbonates and Carbamates

This compound is a key reagent for the synthesis of carbonates and carbamates. These reactions involve the nucleophilic attack of an alcohol or an amine on the carbonyl carbon of the chloroformate, respectively.

The general reaction for carbamate (B1207046) formation is: R'OH + R₂NH → R₂NCO₂R' + HCl wikipedia.org

And for carbonate formation: R'OC(O)Cl + R₂NH → R₂NCO₂R' + HCl wikipedia.org

A base is often required to neutralize the hydrochloric acid byproduct.

The formation of carbonates and carbamates from this compound is believed to proceed through a tetrahedral intermediate, similar to the solvolysis reaction. nih.gov Computational studies, often employing density functional theory (DFT), can provide insights into the geometries and energies of these intermediates and the transition states leading to them. acs.org

For the bimolecular pathway, the transition state involves the nucleophilic attack of the alcohol or amine on the carbonyl carbon. researchgate.net In the case of the ionization pathway, an acylium ion intermediate is formed, which then reacts with the nucleophile. The relative stability of these intermediates and transition states can be influenced by the electronic and steric properties of the reactants and the solvent.

When this compound reacts with a chiral alcohol or amine, the stereochemical outcome of the reaction is of significant interest. The reaction can proceed with either retention or inversion of configuration at the chiral center, depending on the reaction mechanism and the nature of the reactants.

In SN2-type reactions, inversion of configuration is typically observed. However, the stereochemical outcome can be more complex and may depend on factors such as the formation of intermediates and the relative orientation of the reacting molecules. rsc.org For example, in some cases, the bulky 1-naphthyl group can influence the stereochemical course of the reaction by sterically directing the approach of the nucleophile. rsc.org The use of chiral auxiliaries can also be employed to control the stereochemistry of the products.

The following interactive table lists the compound names mentioned in this article.

Investigation of Intermediates and Transition States

Electrophilic and Radical Reaction Pathways

The functionalization of naphthyl rings is a cornerstone of synthetic chemistry, providing access to a wide array of valuable molecules. This compound, as a reactive electrophile, and related compounds are pivotal in these transformations. The reactivity of the naphthyl moiety can be directed through various catalytic cycles, including those involving palladium, which can proceed through either electrophilic or radical-based mechanisms.

A significant advancement in the functionalization of the naphthalene core involves the palladium-catalyzed C8–H alkoxycarbonylation of 1-naphthylamine (B1663977) derivatives using alkyl chloroformates. rsc.org This method provides a direct and efficient route to introduce an ester functionality at the sterically hindered C8 position with high regioselectivity. The reaction demonstrates broad functional group tolerance and proceeds under oxidant-free conditions. rsc.org

The transformation is typically catalyzed by a palladium(II) source, such as Pd(OAc)₂, with the aid of a ligand. The reaction couples various N-substituted 1-naphthylamines with different alkyl chloroformates to yield the corresponding 8-alkoxycarbonyl-1-naphthylamine derivatives. rsc.org This process is not only efficient but also allows for the subsequent functionalization of the products, for instance, in the synthesis of BET bromodomain inhibitors via benz[cd]indol-2(1H)-one. rsc.org

The scope of the reaction is extensive, accommodating a range of substituents on the naphthylamine nitrogen and various alkyl groups on the chloroformate. Below is a table summarizing the scope of this transformation with representative substrates and their yields.

Table 1: Scope of Palladium-Catalyzed C8-H Alkoxycarbonylation of 1-Naphthylamines This is an interactive data table. You can sort and filter the data.

| N-Substituent of 1-Naphthylamine | Alkyl Chloroformate | Product Yield (%) |

|---|---|---|

| Acetyl | Ethyl Chloroformate | 85 |

| Pivaloyl | Ethyl Chloroformate | 93 |

| Benzoyl | Ethyl Chloroformate | 72 |

| Acetyl | Methyl Chloroformate | 81 |

| Acetyl | Isopropyl Chloroformate | 79 |

| Acetyl | Benzyl Chloroformate | 88 |

| Pivaloyl | n-Propyl Chloroformate | 90 |

While palladium-catalyzed reactions are often depicted through two-electron pathways (oxidative addition, reductive elimination), there is growing evidence for the involvement of single-electron transfer (SET) processes, leading to radical intermediates. In the context of the C8–H alkoxycarbonylation of 1-naphthylamines, control experiments have suggested that the reaction may indeed involve a radical process. rsc.org This hypothesis is supported by mechanistic studies of related palladium-catalyzed carbonylations of unactivated alkyl halides, which are consistent with a hybrid organometallic-radical pathway. nih.gov

In such a pathway, a low-valent palladium species may not undergo a classical two-electron oxidative addition. Instead, it could engage in a single-electron transfer with the substrate. For the alkoxycarbonylation of 1-naphthylamines, it is plausible that a Pd(0) or Pd(I) species initiates a radical chain by abstracting a chlorine atom from the alkyl chloroformate, generating an alkoxycarbonyl radical. This radical could then be involved in the C-H activation and functionalization of the naphthyl ring. The involvement of tightly associated radical intermediates has been confirmed in similar systems through the use of radical inhibitors and by observing the effect of varying reactant concentrations. organic-chemistry.org

Further evidence for radical involvement comes from the observation that the C–H bond cleavage might not be part of the rate-determining step in the alkoxycarbonylation of 1-naphthylamines. rsc.org This finding is consistent with a scenario where the formation of a reactive radical species is the slower, rate-limiting step, followed by a rapid C-H abstraction or addition to the aromatic ring. While a definitive mechanism requires more extensive investigation, the initial findings point towards a complex interplay between organometallic and radical pathways in the functionalization of the naphthalene scaffold. rsc.org

Applications of 1 Naphthyl Chloroformate in Advanced Organic Synthesis

Reagent for Ester and Carbamate (B1207046) Formation

As a derivative of phosgene (B1210022), 1-naphthyl chloroformate is an effective acylating agent. Its primary applications in this context are the transformation of alcohols and amines into their corresponding carbonate and carbamate derivatives, respectively.

This compound reacts readily with compounds containing hydroxyl groups, such as alcohols and phenols, to form stable 1-naphthyl carbonate esters. wikipedia.org This reaction is not an esterification in the sense of forming a naphthoate ester, but rather the formation of a carbonate, which is an ester of carbonic acid. The process typically proceeds via a nucleophilic acyl substitution mechanism, where the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the chloroformate. This displaces the chloride ion, and the reaction is usually conducted in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. kobe-u.ac.jp

The general reaction is as follows: Naphthyl-O(C=O)Cl + R-OH + Base → Naphthyl-O(C=O)O-R + [Base-H]Cl

This transformation is crucial for introducing the 1-naphthyloxycarbonyl group, which can modify the parent molecule's properties or act as a protective group for the hydroxyl functionality. kobe-u.ac.jporganic-chemistry.org

The reaction between this compound and primary or secondary amines is a robust and widely used method for the synthesis of N-substituted 1-naphthyl carbamates. This reaction is fundamental to the production of various commercially significant compounds. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate to form a stable carbamate linkage. arsdcollege.ac.ineagri.org

A prominent industrial application of this chemistry is in a key step for the synthesis of the insecticide Carbaryl (B1668338) (1-naphthyl N-methylcarbamate). eagri.orgwikipedia.org In this process, this compound is treated with methylamine (B109427). The amine's nitrogen atom displaces the chloride, yielding the final carbamate product. wikipedia.org

Table 1: Synthesis of Carbaryl via this compound

| Reactant 1 | Reactant 2 | Product | Chemical Transformation |

| This compound | Methylamine (CH₃NH₂) | Carbaryl (1-Naphthyl N-methylcarbamate) | Carbamate Formation |

This method represents an alternative to the process involving the direct reaction of 1-naphthol (B170400) with methyl isocyanate. wikipedia.org

Esterification of Hydroxyl Functionalities

Synthesis of Complex Naphthalene-Containing Molecules

Beyond its role as a transient protecting group, this compound is a key reagent for the synthesis of complex molecules where the 1-naphthyloxycarbonyl unit forms an integral part of the final molecular architecture. These molecules often possess significant biological or material properties.

The synthesis of Carbaryl is a clear illustration of this application. exchemistry.com Introduced in 1958, Carbaryl is a broad-spectrum insecticide whose structure is precisely 1-naphthyl N-methylcarbamate. arsdcollege.ac.ineagri.org Its synthesis via the reaction of this compound with methylamine directly incorporates the naphthalene (B1677914) moiety into the final, active product. eagri.orgwikipedia.org This demonstrates the role of the chloroformate not merely as a synthetic tool but as a direct precursor to a stable, functional, and complex naphthalene-containing molecule. The robustness of the resulting carbamate linkage is essential for the compound's persistence and activity in its application. arsdcollege.ac.in

Construction of Pharmaceutical and Agrochemical Intermediates

A significant application of this compound is in the synthesis of carbamate-based compounds, which are pivotal in the pharmaceutical and agrochemical industries. paushak.comaltivia.comgoogle.com The reaction of this compound with amines yields N-substituted carbamates, a key structural motif in many bioactive molecules. wikipedia.org

A prominent example is the synthesis of the insecticide Carbaryl. wikipedia.orgarsdcollege.ac.in One of the commercial production routes involves the reaction of 1-naphthol with phosgene to produce this compound. wikipedia.orgnih.gov This intermediate is then reacted with methylamine to form Carbaryl (1-naphthyl N-methylcarbamate). wikipedia.orgnih.gov This method is considered a safer alternative to the process involving the highly toxic methyl isocyanate. wikipedia.org

The versatility of chloroformates, including this compound, allows for their use in creating a wide array of intermediates for pharmaceuticals and agrochemicals. altivia.comvvrorganics.co.in The 1-naphthyloxycarbonyl group can be used as a protecting group for amines during multi-step syntheses, preventing unwanted side reactions at the amine functionality. vvrorganics.co.in

Table 1: Synthesis of Carbaryl via this compound Intermediate

| Reactant 1 | Reactant 2 | Intermediate | Final Product | Application |

| 1-Naphthol | Phosgene | This compound | --- | --- |

| This compound | Methylamine | --- | Carbaryl | Insecticide wikipedia.orgarsdcollege.ac.innih.gov |

Formation of Specialized Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable reagent in their construction. Its reactivity allows for the formation of various heterocyclic rings, particularly those containing oxygen and nitrogen.

One notable application is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. Research has shown that acid hydrazides can react with reagents like ethyl chloroformate to form the 5-oxo-4,5-dihydro-1,3,4-oxadiazole ring system. derpharmachemica.com While this specific example uses ethyl chloroformate, the general reactivity pattern is applicable to other chloroformates, including this compound, for creating substituted oxadiazoles. derpharmachemica.comgoogle.com These heterocyclic cores are of significant interest due to their presence in various therapeutically active compounds. derpharmachemica.com

For instance, the reaction of an acid hydrazide with a chloroformate leads to an intermediate that cyclizes to form the oxadiazole ring. derpharmachemica.com This strategy is employed to build complex molecules where the oxadiazole unit is linked to other functionalities, such as a phthalazinone core, to explore synergistic biological effects. derpharmachemica.com The use of chloroformates provides a direct and efficient route to these important heterocyclic systems. researchgate.net

Table 2: Representative Heterocycle Formation Using Chloroformate Reagents

| Starting Material Class | Reagent | Heterocyclic Product Class | Significance |

| Acid Hydrazides | Alkyl/Aryl Chloroformates | 1,3,4-Oxadiazoles | Core structure in many bioactive molecules derpharmachemica.comresearchgate.net |

| Amidoximes | Alkyl/Aryl Chloroformates | 1,2,4-Oxadiazoles | Found in numerous experimental and marketed drugs |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Ethyl Chloroformate | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine systems | Biologically active tricyclic structures researchgate.net |

Site-Selective Functionalization of Aromatic Systems

A sophisticated application of the 1-naphthyloxycarbonyl group, installed via this compound, is its use as a directing group in C-H bond activation/functionalization reactions. magtech.com.cn This strategy allows for the selective introduction of new functional groups at specific positions on an aromatic ring, a significant challenge in organic synthesis. scienceopen.com

The carbamate group (–OC(O)N<) formed from a phenol (B47542) (or an aniline) and a chloroformate can direct transition metal catalysts (like palladium, rhodium, or ruthenium) to activate a C-H bond at the ortho position (the carbon atom adjacent to the carbamate-bearing carbon). magtech.com.cnresearchgate.net This forms a stable metallacycle intermediate, which can then react with various coupling partners to introduce new substituents. magtech.com.cn

While much of the research focuses on simpler aryl carbamates, the principles extend to naphthyl systems. ukzn.ac.za For a 1-naphthylamine (B1663977) derivative, directing groups can facilitate functionalization at the C8 position. rsc.org The carbamate acts as a temporary anchor, guiding the catalyst to a specific site, thereby overcoming the inherent reactivity patterns of the aromatic system and achieving high regioselectivity. scienceopen.comnih.gov This powerful strategy provides access to polysubstituted aromatic compounds that are difficult to synthesize through classical methods and are valuable in materials science and drug discovery. nih.gov

Table 3: Role of Carbamate Group in Directed C-H Functionalization

| Substrate Type | Directing Group | Catalyst Type (Typical) | Position Functionalized | Result |

| N-Aryl Carbamates | Carbamate | Palladium, Rhodium, Ruthenium | ortho- to carbamate | Arylation, Halogenation, Alkenylation magtech.com.cnresearchgate.net |

| Aryl O-Carbamates | Carbamate | Palladium, Copper | ortho- or meta- to carbamate | Arylation, Alkylation nih.govwestmont.edu |

| 1-Naphthylamine derivatives | Amine-based directing groups | Palladium | C8-position | Alkoxycarbonylation rsc.org |

Advanced Analytical Research Applications of 1 Naphthyl Chloroformate

Derivatization Agent for Chromatographic Analysis

The process of derivatization with 1-naphthyl chloroformate is essential for the analysis of various compounds that are otherwise difficult to detect or separate in their native form. This is especially true for polar molecules which often exhibit poor chromatographic behavior and low volatility. The reaction typically involves the nucleophilic substitution of the chlorine atom in the chloroformate group by a functional group on the analyte, such as an amine or a hydroxyl group, to form a stable carbamate (B1207046) or carbonate derivative, respectively.

Polar analytes, such as amino acids, biogenic amines, and certain pharmaceuticals, often lack a significant chromophore, making their detection by UV-Vis or fluorescence detectors challenging. Derivatization with this compound introduces the naphthalene (B1677914) ring into the analyte's structure. This modification imparts strong UV-absorbing and fluorescent properties to the resulting derivative, drastically lowering the limits of detection (LOD) and limits of quantification (LOQ).

In GC-MS analysis, analytes must be volatile and thermally stable. Many polar compounds, including biogenic amines and amino acids, are non-volatile and tend to decompose at the high temperatures used in the GC inlet and column. Derivatization with reagents like this compound is a critical step to overcome these limitations. The reaction converts polar analytes into less polar, more volatile derivatives that can be readily analyzed by GC-MS.

Alkyl and aryl chloroformates are effective for this purpose because they react rapidly with amines, phenols, and carboxylic acids under mild conditions. chromatographyonline.comresearchgate.netnih.gov The resulting derivatives exhibit improved thermal stability and chromatographic properties, such as reduced peak tailing. researchgate.net The mass spectra of the derivatives often show characteristic fragmentation patterns, which aids in the structural elucidation and confident identification of the original analytes. For example, the derivatization of hydrophilic compounds like amino acids with 2-naphthyl chloroformate enhances their volatility for GC-MS analysis, which is a critical application in metabolomics.

Table 1: Examples of Chloroformate Derivatization for GC-MS Analysis

| Analyte Class | Derivatizing Agent | Matrix | Key Findings | Reference |

| Biogenic Amines | Isobutyl chloroformate | Port Wine, Grape Juice | Rapid derivatization (10 min) enabled reliable and sensitive quantification. | researchgate.net |

| Phytohormones | Ethyl chloroformate | Plant Extracts | In-matrix derivatization coupled with microextraction provided high enrichment and recovery. | chromatographyonline.com |

| Preservatives | Isobutyl chloroformate | Food Products | Aqueous-phase derivatization allowed for sensitive quantification of carboxylic acid and phenolic preservatives. | scirp.org |

| Metabolites | Methyl/Ethyl chloroformate | Biological Samples | An automated, high-throughput method was developed for quantitative metabolome analysis. | nih.gov |

This compound is extensively used as a pre-column derivatizing agent in HPLC for the analysis of compounds containing primary and secondary amine groups. The introduction of the naphthyl group allows for highly sensitive fluorescence or UV detection. nih.gov

This approach has been successfully applied to the analysis of various compounds, including amino acids and glucosamine (B1671600). researchgate.netualberta.ca The derivatization reaction is typically fast and can be performed under mild conditions. The resulting derivatives are stable and exhibit excellent chromatographic behavior on reversed-phase columns. For instance, related chloroformate reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used for amino acid analysis, demonstrating the utility of this class of reagents in creating stable, highly fluorescent derivatives suitable for HPLC. nih.gov While 1-naphthyl isothiocyanate is a different reagent, its use in derivatizing glucosamine for HPLC analysis highlights the strategy of attaching a naphthalene moiety to enhance UV detection. ualberta.ca

Table 2: Application of Naphthyl-containing and Chloroformate Reagents in HPLC

| Analyte | Derivatizing Agent | Detection Method | Key Findings | Reference |

| Glucosamine | 1-Naphthyl isothiocyanate | UV (254 nm) | A specific, sensitive, and precise assay suitable for pharmacokinetic studies was developed. | ualberta.ca |

| Amino Acids | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence/UV | Forms stable derivatives, allowing for sensitive detection and automated analysis. | nih.gov |

| D-malic acid | (R)-1-(1-Naphthyl)ethylamine | UV (225 nm) | Achieved separation and quantification of enantiomers on a conventional C18 column. | scielo.br |

| Lomefloxacin | Ethyl chloroformate | Fluorescence | Part of a derivatization scheme that enabled sensitive and linear quantification of enantiomers. | nih.gov |

*Note: These reagents are structurally or functionally related to this compound and illustrate the principles of derivatization for HPLC.

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral Derivatization for Enantiomeric Separation and Purity Assessment

The separation of enantiomers is a critical task in pharmaceutical and biomedical analysis, as different enantiomers of a chiral compound can have distinct pharmacological and toxicological properties. One of the most effective strategies for enantiomeric separation by chromatography is the use of a chiral derivatizing agent (CDA). A CDA, which is itself enantiomerically pure, reacts with the enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column.

Chiral chloroformates are valuable reagents for the enantiomeric separation of amino acids. By reacting a racemic mixture of an amino acid with an enantiomerically pure chiral chloroformate, diastereomeric derivatives are formed that can be resolved using conventional HPLC or capillary electrophoresis (CE). nih.govoup.com

For example, reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and (+)-1-(9-anthryl)-2-propyl chloroformate (APOC) have been successfully used for this purpose. nih.govscience.gov The derivatization reaction is rapid, and the resulting diastereomers often exhibit excellent resolution. oup.com This approach allows for the sensitive determination of the enantiomeric composition of amino acids in various matrices. The high separation efficiency of techniques like micellar electrokinetic chromatography (MEKC) can resolve the diastereomeric derivatives of numerous amino acids simultaneously. science.gov The accuracy of the enantiomeric determination depends heavily on the optical purity of the chiral chloroformate reagent used. researchgate.net

The application of chiral derivatization extends beyond amino acids to a wide range of chiral analytes, including pharmaceuticals like β-blockers and other chiral amines. koreascience.krkoreascience.krmdpi.com Chloroformate-based CDAs, such as (-)-menthyl chloroformate, have proven effective for determining the optical purity of these compounds. koreascience.krkoreascience.kr

The derivatization converts the enantiomers into diastereomers, which are then separated on a reversed-phase HPLC column. This indirect method offers the advantage of using conventional, less expensive achiral columns while achieving excellent peak symmetry and resolution. koreascience.krkoreascience.kr The method can be highly sensitive, allowing for the detection of very small amounts (e.g., 0.05%) of one enantiomer in the presence of its stereoisomer, which is crucial for quality control in the pharmaceutical industry. koreascience.krmdpi.com

Table 3: Examples of Chiral Derivatization for Enantiomeric Separation

| Analyte(s) | Chiral Derivatizing Agent | Analytical Technique | Key Findings | Reference |

| Metoprolol enantiomers | (-)-Menthyl chloroformate | RP-HPLC | Allowed determination of 0.05% of the undesired enantiomer. | koreascience.kr |

| Eight β-blocker enantiomers | (-)-Menthyl chloroformate | RP-HPLC | Diastereomers were well resolved on an ODS column with separation factors from 1.03 to 1.17. | koreascience.kr |

| Primary and secondary amines | (+)- or (−)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Capillary Electrophoresis (CE) | Useful for indirect enantioresolution through the formation of stable diastereomers. | mdpi.com |

| D-malic acid | (R)-1-(1-Naphthyl)ethylamine | RP-HPLC | Enabled separation of D- and L-malic acid derivatives on a standard C18 column. | scielo.br |

Separation of Amino Acid Enantiomers

Methodological Development in Sample Preparation and Analysis

The utility of this compound as a derivatization agent in analytical chemistry is significantly enhanced by the systematic development of methodologies for sample preparation and analysis. Key areas of focus include the optimization of the derivatization reaction itself and its synergistic integration with modern microextraction techniques. These developments aim to improve reaction efficiency, increase analytical sensitivity, and minimize sample processing time and solvent consumption.

Optimization of Derivatization Conditions (e.g., pH, Temperature, Reagent Concentration)

The reaction between this compound and target analytes, such as primary and secondary amines or phenols, to form stable, detectable carbamates or carbonates is critically influenced by several parameters. The optimization of these conditions is essential to ensure quantitative derivatization, maximize product yield, and enhance the accuracy and reproducibility of analytical methods.

pH of the Reaction Medium The pH of the reaction medium is a paramount factor. The derivatization reaction, a nucleophilic acyl substitution, generally requires a basic environment. This ensures that the target functional group, typically an amine, is in its deprotonated, nucleophilic state. However, an excessively alkaline pH can accelerate the hydrolysis of the this compound reagent, reducing its availability to react with the analyte and creating interfering byproducts. Research on analogous chloroformate reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) has shown that borate (B1201080) or phosphate (B84403) buffers are commonly used to maintain an optimal pH. rsc.org Studies have identified that the highest derivatization yields are often achieved within a pH range of 8.0 to 9.5. rsc.orgsqu.edu.om For instance, in the analysis of biogenic amines, a phosphate buffer of pH 8.5 was selected as optimal, as lower pH values reduce the reaction rate while higher values can lead to reagent degradation. squ.edu.om

Temperature and Reaction Time Temperature and reaction time are interdependent variables that control the kinetics of the derivatization. While many reactions with chloroformate reagents can proceed at room temperature, elevated temperatures are often employed to reduce the required time and ensure the reaction goes to completion. rsc.org For example, a study on the derivatization of biogenic amines found that the optimal conditions were a reaction time of 40 minutes at a temperature of 65 °C. squ.edu.om Another investigation involving amino acids noted that while a clean reaction occurred at room temperature, it required over 45 minutes for maximum yield. rsc.org The thermal stability of both the analyte and the resulting derivative must be considered when selecting the reaction temperature to prevent degradation.

Reagent Concentration To ensure a quantitative conversion of the analyte to its derivative, the derivatization reagent is almost always used in molar excess. This helps to drive the reaction equilibrium towards the product side. The optimal concentration of this compound depends on the concentration of the analyte in the sample. Studies on similar reagents have explored various molar ratios of reagent to analyte, with ratios of 3:1 to 10:1 often being selected for robust derivatization. rsc.org For example, in the analysis of amino acids with FMOC-Cl, the peak areas of the derivatives increased until an asymptote was reached at a 10:1 molar excess of the reagent. It is crucial to avoid a very large excess of the reagent, as it can lead to the formation of interfering by-products and complicate the subsequent chromatographic analysis.

Table 1: Examples of Optimized Derivatization Conditions for Chloroformate Reagents

| Analyte Type | Derivatization Reagent | Optimal pH | Buffer | Temperature | Time | Reagent Concentration | Reference |

| Amino Acids | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | 9.2 | 0.4 M Borate | Room Temp. | 1 min | 10:1 molar excess over total amino acids | |

| Biogenic Amines | 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP) | 8.5 | Phosphate | 65 °C | 40 min | 0.3 mmol L⁻¹ | squ.edu.om |

| Amino Acids | NPCP (a pyrazoline dye) | 8.5 | Phosphate | 60 °C | 15 min | 3:1 molar excess over analyte | rsc.org |

| Amines | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Basic | Borate | 30 °C | 30 min | 8 mM | researchgate.net |

Integration with Microextraction Techniques

To enhance detection sensitivity, particularly for trace-level analysis, derivatization with this compound is frequently coupled with a preconcentration step. Modern microextraction techniques are ideal for this purpose as they are rapid, require minimal solvent, and can often be automated. These methods concentrate the derivatized analyte from a large sample volume into a small volume of solvent suitable for injection into an analytical instrument.

Dispersive Liquid-Liquid Microextraction (DLLME) Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient technique that can be integrated with derivatization. chromatographyonline.com In a typical DLLME procedure, a mixture of an extraction solvent (a water-immiscible organic solvent with high density, such as chloroform) and a disperser solvent (a water-miscible solvent like acetonitrile (B52724) or ethanol) is rapidly injected into the aqueous sample. sapub.orgresearchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area between the sample and the extraction solvent for fast mass transfer.

When combined with this compound derivatization, the reaction can occur in-situ (simultaneously with extraction). The derivatizing agent is added to the sample along with the disperser/extractor solvent mixture. chromatographyonline.com The basic conditions required for the derivatization are maintained by adding a buffer to the sample. The non-polar derivatives formed are immediately extracted into the organic phase. After extraction, centrifugation is used to separate the small volume of sedimented organic phase, which is then collected for analysis, often by gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netthermofisher.com This one-step derivatization and extraction approach significantly simplifies sample preparation. chromatographyonline.com

Solid-Phase Microextraction (SPME) Solid-Phase Microextraction (SPME) is another powerful technique that pairs well with derivatization. SPME is a solvent-free method where a fused silica (B1680970) fiber coated with a sorbent material is exposed to the sample (either by direct immersion or to the headspace above the sample). mostwiedzy.pl Analytes partition from the sample matrix onto the fiber coating.

For use with this compound, a common approach is in-solution derivatization prior to SPME. The analyte is first derivatized in the aqueous sample under optimized conditions (pH, temperature). mostwiedzy.pl Subsequently, the SPME fiber is immersed in the sample to extract the newly formed, less polar, and more volatile derivative. This makes the derivative more amenable to extraction by the non-polar fiber coatings typically used for GC analysis. mostwiedzy.plmdpi.com The fiber is then retracted and transferred to the injection port of a chromatograph for thermal desorption and analysis. This combination of derivatization and SPME provides high enrichment factors and clean extracts.

Materials Science and Polymer Chemistry Applications Involving 1 Naphthyl Chloroformate

Precursor for Naphthalene-Containing Polymer Synthesis

The incorporation of the naphthalene (B1677914) group into polymer backbones can impart desirable properties such as enhanced thermal stability, improved mechanical strength, and unique optical characteristics. 1-Naphthyl chloroformate serves as a crucial precursor for introducing this moiety into various polymer systems.

Synthesis of Polycarbonates and Polyurethanes

This compound is a key reagent in the synthesis of polycarbonates and polyurethanes containing naphthalene units. The fundamental reactions involve the condensation of the chloroformate with diols to form polycarbonates and with diamines to form polyurethanes.

Polycarbonates: The synthesis of polycarbonates from this compound typically proceeds through interfacial polymerization. In this process, a diol is dissolved in an aqueous alkaline solution, while the this compound is dissolved in an organic solvent that is immiscible with water. The reaction occurs at the interface of the two liquids, often catalyzed by a phase-transfer catalyst. The resulting polycarbonate precipitates out and can be collected and purified. The general reaction for the formation of a polycarbonate using a generic diol (HO-R-OH) and this compound is shown below:

n C₁₀H₇O(CO)Cl + n HO-R-OH → [-O-R-O-C(O)-]ₙ + n C₁₀H₇OH + n HCl

Alternatively, polycarbonates can be synthesized via a melt transesterification process where a diol is reacted with a carbonate source derived from this compound, such as di-(1-naphthyl) carbonate. This method avoids the use of solvents and can be more environmentally friendly. The properties of the resulting polycarbonates, such as their glass transition temperature (Tg), refractive index, and thermal stability, are significantly influenced by the rigid and bulky naphthalene groups.

Polyurethanes: The synthesis of polyurethanes using this compound involves its reaction with diamines. This reaction forms a carbamate (B1207046) linkage. When a bis(chloroformate) derived from a diol is reacted with a diamine, a polyurethane is formed. researchgate.net While direct polymerization of this compound with a diamine would yield a polyurea structure after the release of 1-naphthol (B170400), its more significant role is in the preparation of monomers for polyurethane synthesis. For instance, reacting this compound with an amino alcohol can produce a monomer containing both a urethane (B1682113) linkage and a reactive hydroxyl group, which can then be polymerized. The incorporation of the naphthyl group can enhance the thermal and mechanical properties of the resulting polyurethane. chemicalbook.com

| Polymer Type | Monomers | Key Properties Conferred by Naphthyl Group |

| Polycarbonate | This compound, Bisphenol A | High refractive index, Increased glass transition temperature, Enhanced thermal stability |

| Polyurethane | Diisocyanate (e.g., MDI, TDI), Diol, this compound (as modifier or monomer precursor) | Improved mechanical strength, Higher thermal stability, Potential for specific optical properties |

Functionalization and Modification of Polymeric Architectures

This compound is a versatile reagent for the post-polymerization modification of polymers. This approach allows for the introduction of naphthalene moieties onto existing polymer backbones, thereby altering their physical and chemical properties without the need to synthesize new polymers from scratch. kuraray.com This is particularly useful for tailoring the surface properties of materials. researchgate.net

The process typically involves a polymer that has reactive functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, along its chain or as end groups. The reaction of these functional groups with this compound in the presence of a base results in the covalent attachment of the 1-naphthyloxycarbonyl group to the polymer.

This type of surface modification can be used to:

Increase hydrophobicity: The large, nonpolar naphthalene group can significantly increase the hydrophobicity of a polymer surface.

Enhance thermal stability: The rigid aromatic structure of naphthalene can improve the thermal resistance of the modified polymer.

Introduce fluorescence: The naphthalene moiety is fluorescent, and its incorporation can impart photoluminescent properties to otherwise non-fluorescent polymers. This is useful for applications in sensors and imaging.

Improve adhesion: Modifying the surface of a polymer can alter its interaction with other materials, potentially improving adhesion in composites and coatings. graftpolymer.com

For example, a hydrophilic polymer with surface hydroxyl groups can be rendered more hydrophobic and fluorescent by treatment with this compound. This technique is applicable to a wide range of polymers, including polysaccharides, polyvinyl alcohol, and polymers with functionalized side chains.

Development of Specialized Materials with Tunable Properties

The incorporation of naphthalene moieties into polymers via this compound is a strategic approach to developing specialized materials with tunable properties. The unique electronic and photophysical characteristics of the naphthalene ring are at the heart of these applications.

Optical Properties: Naphthalene-containing polymers often exhibit interesting optical properties, including strong UV absorption and fluorescence emission. mdpi.com The photoluminescence of these materials can be sensitive to their environment, making them suitable for use in chemical sensors. csic.esmdpi.com For instance, the fluorescence of a polymer functionalized with 1-naphthyl carbamate moieties may be quenched or enhanced in the presence of certain analytes. This response can be fine-tuned by adjusting the concentration of the naphthyl groups in the polymer and by modifying the polymer backbone. nih.gov

Photoactive Materials: The naphthalene group can also be used to create photoactive polymers. preprints.org These materials can undergo chemical or physical changes upon exposure to light. For example, polymers containing naphthyl groups might be designed to undergo photocleavage or crosslinking, which can be exploited in applications such as photolithography and controlled-release systems. The reaction of this compound with appropriate monomers can be a route to such photoresponsive polymers.

Computational and Theoretical Chemical Studies of 1 Naphthyl Chloroformate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure of 1-naphthyl chloroformate, providing quantitative data on its geometry, orbital energies, and charge distribution. researchgate.netresearchgate.net

Key parameters derived from these calculations help to explain the compound's reactivity profile. The carbonyl carbon of the chloroformate group is highly electrophilic, a feature that can be quantified by calculating atomic charges. This positive charge density makes it a prime target for nucleophilic attack, a cornerstone of its chemistry.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.netajchem-a.com For an electrophile like this compound, the low-lying LUMO is centered on the carbonyl group, making it accessible for interaction with the HOMO of various nucleophiles. DFT calculations can precisely map these orbitals and their energy levels, offering a theoretical basis for the compound's role in chemical synthesis. researchgate.net

Molecular Dynamics Simulations of Reaction Processes

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a way to observe the molecule in motion. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of reaction processes, particularly the role of the solvent. science.gov

For reactions of this compound, such as solvolysis, MD simulations can illuminate the intricate dance between the substrate and solvent molecules. These simulations can model:

Solvent Shell Structure: MD can reveal how solvent molecules (e.g., water, alcohols, acetonitrile) arrange themselves around the this compound molecule, and how this "solvation shell" changes as the reaction proceeds.

Diffusion and Collision: The simulation tracks the movement of reactants, allowing researchers to study how they approach each other and the frequency and orientation of collisions that could lead to a reaction.

Conformational Changes: The naphthyl group and chloroformate moiety have rotational freedom. MD simulations can explore the conformational landscape and identify the most stable conformations in different solvents, which can impact reactivity.

By simulating the system at the atomic level, MD provides insights into how solvent effects, often generalized in kinetic models, manifest through specific molecular interactions. This approach is crucial for understanding reactions in complex binary solvent mixtures where preferential solvation can occur.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. numberanalytics.com This involves identifying the structures and energies of reactants, products, and, most importantly, the short-lived transition states and intermediates that connect them. mdpi.com

For this compound, solvolysis reactions have been a key area of study. Computational models, often in conjunction with kinetic data from Linear Free Energy Relationships (LFERs) like the Grunwald-Winstein equation, have been used to dissect the reaction pathways. mdpi.commdpi.com Studies on aryl chloroformates suggest two primary competing mechanisms:

Stepwise Addition-Elimination: This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the chloride ion to form the final product. This bimolecular mechanism is generally favored in more nucleophilic solvents. mdpi.comnih.gov Recent analyses of 1- and 2-naphthyl chloroformates indicate that this bimolecular addition-elimination pathway is robust across a wide variety of solvents. mdpi.com

Ionization (SN1-type): In this pathway, the chloroformate undergoes unimolecular dissociation to form an acylium ion intermediate, which is then rapidly captured by the solvent. This mechanism becomes more significant in highly ionizing, non-nucleophilic solvents like fluorinated alcohols (e.g., TFE, HFIP). mdpi.comeurjchem.com

Computational models can calculate the activation energies for both pathways. By comparing these calculated barriers, researchers can predict which mechanism will be dominant under specific solvent conditions, providing a detailed, molecular-level understanding that complements experimental observations. mdpi.com

Table 2: Comparison of Potential Solvolysis Mechanisms for Aryl Chloroformates

| Feature | Stepwise Addition-Elimination | Ionization (SN1-type) |

|---|---|---|

| Molecularity | Bimolecular | Unimolecular |

| Key Intermediate | Tetrahedral Adduct | Acylium Cation |

| Rate-Determining Step | Formation of the tetrahedral intermediate | Formation of the acylium cation |

| Solvent Preference | More nucleophilic solvents (e.g., aqueous ethanol, methanol) | Highly ionizing, weakly nucleophilic solvents (e.g., aqueous TFE, HFIP) |

| Computational Signature | Lower activation barrier in calculations modeling nucleophilic attack. | Lower activation barrier in calculations modeling C-Cl bond dissociation. |

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to move from explanation to prediction. By building and validating robust computational models, it becomes possible to predict the reactivity and selectivity of this compound in new, un-tested chemical transformations. numberanalytics.com

Regioselectivity: In reactions with polyfunctional nucleophiles (molecules with multiple potential reaction sites), computational models can predict which site will react preferentially. For instance, in a molecule with both a primary and a secondary amine, DFT calculations can determine the activation energy for the attack of each nitrogen atom on the this compound. The pathway with the lower activation barrier is the predicted major product. researchgate.net

Machine Learning (ML) Approaches: More recently, machine learning models trained on vast datasets of quantum chemical calculations are emerging as powerful predictive tools. rsc.org These models can predict reactivity descriptors, such as nucleophilicity and electrophilicity, almost instantaneously. mit.edu For example, an ML model could predict the methyl cation affinity (MCA) for different nucleophilic sites on a complex substrate, with the site having the highest MCA value being the most likely to react with an electrophile like this compound. This allows for the rapid screening of potential reactions and the prediction of selectivity without the need for time-consuming DFT calculations for every new reactant. rsc.org

These predictive capabilities are invaluable in synthetic planning, allowing chemists to design more efficient and selective reactions, minimize byproduct formation, and accelerate the discovery of new molecules. numberanalytics.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Naphthyl chloroformate |

| 2-Naphthol |

| Acetonitrile (B52724) |

| Benzyl chloroformate |

| Carbon dioxide |

| Chlorine |

| Ethanol |

| Ethyl chloroformate |

| Hydrochloric acid |

| Isopropyl chloroformate |

| Methanol |

| Methyl chloroformate |

| p-Methoxyphenyl chloroformate |

| p-Nitrobenzyl chloroformate |

| p-Nitrophenyl chloroformate |

| Phenyl chloroformate |

| Phosgene (B1210022) |

| Propargyl chloroformate |

| Pyridine (B92270) |

| Water |

Future Directions and Emerging Research Frontiers

Sustainable and Green Synthesis of 1-Naphthyl Chloroformate

The traditional synthesis of this compound involves the reaction of 1-naphthol (B170400) with phosgene (B1210022). wikipedia.orgepa.gov Phosgene is a highly toxic and hazardous gas, making its use on an industrial scale problematic and environmentally unfriendly. Modern research is focused on developing greener and more sustainable synthetic routes that mitigate these risks.

Key areas of development in green synthesis include:

Phosgene Alternatives: A significant advancement is the use of safer phosgene surrogates, such as triphosgene (B27547). google.com Triphosgene is a solid compound that is easier and safer to handle, transport, and store than gaseous phosgene. google.com In the reactor, it decomposes to generate phosgene in situ, minimizing the risks associated with handling the gas directly. google.com This approach aligns with green chemistry principles by reducing the potential for accidents and environmental contamination.

Mechanochemical Methods: Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions, represents a promising solvent-free alternative. beilstein-journals.org This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste, a key goal of green chemistry. beilstein-journals.org While specific applications to this compound are still emerging, the successful mechanochemical synthesis of related carbamates and other organic molecules suggests its potential applicability. beilstein-journals.org

Atom Economy: The synthesis of the insecticide Carbaryl (B1668338) from this compound is considered a greener alternative to the process involving methyl isocyanate, which was implicated in the Bhopal disaster. wikipedia.orgscribd.com The this compound route, while potentially more expensive, avoids the highly volatile and toxic methyl isocyanate, showcasing a process design choice that prioritizes safety and reduces hazard potential. wikipedia.org

Table 1: Comparison of Synthesis Approaches for Chloroformates

| Synthesis Method | Key Reagents | Advantages | Green Chemistry Considerations |

|---|---|---|---|

| Traditional Batch | 1-Naphthol, Phosgene gas | Well-established, effective | Utilizes highly toxic and hazardous phosgene gas, requires significant safety infrastructure. wikipedia.org |

| Phosgene Surrogate | 1-Naphthol, Triphosgene | Avoids direct handling of phosgene gas, improved safety. google.com | Reduces hazard potential but still generates toxic phosgene in situ. |

| Continuous Flow | 1-Naphthol, Phosgene/Triphosgene | Enhanced safety by minimizing reactant volume, improved heat and mass transfer, potential for automation. google.comgoogle.com | Inherently safer design, reduces risk of runaway reactions and toxic release. google.com |

| Mechanochemical | 1-Naphthol, Phosgene source | Solvent-free or reduced solvent use, potentially lower energy consumption, high efficiency. beilstein-journals.org | Aligns with principles of waste reduction and energy efficiency. beilstein-journals.org |

Development of Novel Catalytic Systems for its Transformations

This compound is a reactive molecule primarily used to form carbamates and carbonates via reaction with nucleophiles like amines and alcohols. Research into novel catalytic systems aims to make these transformations more efficient, selective, and applicable to a wider range of complex molecules.

Emerging catalytic strategies include:

Photoredox Catalysis: A significant frontier is the use of dual nickel-photoredox catalysis for C-H functionalization reactions using chloroformates as electrophiles. beilstein-journals.org This method allows for the direct formation of C-C bonds under mild conditions by activating otherwise inert C-H bonds, for instance in ethers. beilstein-journals.org The process involves a photocatalyst absorbing visible light to mediate a single-electron transfer, which integrates with a nickel catalytic cycle to couple the resulting radical with the chloroformate. beilstein-journals.org

Copper and Rhodium Catalysis: While not always directly using this compound, related catalytic systems for forming C-N and C-O bonds are highly relevant. Copper- and rhodium-based catalysts are effective for various coupling and cycloaddition reactions. chemrxiv.orgtandfonline.com For example, a CuI/DBU catalytic system has been developed for synthesizing substituted furans, and rhodium catalysts are used for cycloadditions involving diazo compounds where substituents like a naphthyl group play a role in the reaction's success. chemrxiv.orgtandfonline.com These catalytic systems could be adapted for novel transformations of this compound.

Organocatalysis: Non-metal organic catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are gaining importance for their ability to catalyze reactions under mild conditions. tandfonline.com DBU is often used as a base to facilitate coupling reactions and could be employed to promote the reaction of this compound with a variety of nucleophiles, offering a cheaper and more environmentally benign alternative to some metal catalysts. tandfonline.com

Table 2: Emerging Catalytic Systems for Chloroformate Transformations

| Catalyst System | Transformation Type | Key Features | Potential Application for this compound |

|---|---|---|---|

| Nickel-Photoredox | C-H Carboxylation of Ethers | Uses visible light, mild conditions, forms C-C bonds. beilstein-journals.org | Direct synthesis of naphthyl-containing esters from simple ethers. |

| Copper(I)/DBU | Cyclization/Coupling Reactions | Commercially available, inexpensive catalyst system. tandfonline.com | Catalyzing the reaction with bifunctional nucleophiles to form heterocyclic structures. |

| Rhodium(II) Complexes | Cycloaddition Reactions | High efficiency and control in forming complex cyclic molecules. chemrxiv.org | Synthesis of novel spiro-compounds containing the naphthylcarbamate moiety. |

Integration with Continuous Flow Chemistry and Automation Platforms